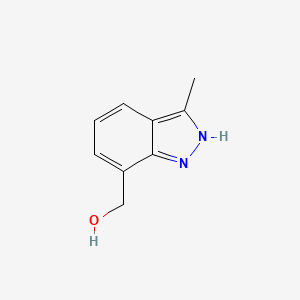![molecular formula C10H18N2O4 B8135385 tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate](/img/structure/B8135385.png)
tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C10H18N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Hydroxycarbamation of Cyclobutylamine: : This involves reacting cyclobutylamine with hydroxycarbamic acid under controlled conditions to form the desired compound.
Tert-Butylation: : The hydroxycarbamoyl group can be further modified by tert-butylation to enhance its stability and reactivity.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Catalysts: : Specific catalysts are used to facilitate the reaction and improve yield.
Temperature and Pressure Control: : The reaction conditions, including temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: : Various oxidized derivatives of the compound.
Reduced Derivatives: : Reduced forms of the compound with different functional groups.
Substituted Derivatives: : Compounds with new functional groups introduced through substitution reactions.
Scientific Research Applications
Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and chemical research.
Biology: : Studied for its potential biological activities and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various medical applications.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: : The compound may inhibit certain enzymes, leading to its biological effects.
Receptor Binding: : It may bind to specific receptors, triggering downstream signaling pathways.
Pathway Modulation: : The compound can modulate various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: can be compared with other similar compounds, such as:
Tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
N-Boc-hydroxylamine
Tert-butyl N-(3-hydroxy-1-methyl-cyclobutyl)carbamate
This compound .
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxycarbamoyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-7-4-6(5-7)8(13)12-15/h6-7,15H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZBOLMGOABJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate](/img/structure/B8135311.png)

![7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane](/img/structure/B8135325.png)

![6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B8135342.png)
![1-Methylbicyclo[4.1.0]heptan-3-one](/img/structure/B8135348.png)
![(S)-tert-Butyl 2-(6-chloro-8-methoxy-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B8135354.png)

![3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B8135371.png)
![1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride](/img/structure/B8135377.png)




